2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H8FN3·2HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyrimidine.
Alkylation: The 5-fluoropyrimidine undergoes alkylation with an appropriate alkylating agent, such as bromoethane, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the ethan-1-amine group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common techniques include continuous flow synthesis and batch processing under controlled conditions to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity. It can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
- (S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine
Uniqueness
2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the ethan-1-amine group makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3.2ClH/c7-5-3-9-6(1-2-8)10-4-5;;/h3-4H,1-2,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORREDSMDKXHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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